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Introduction

Nicotinamide phosphoribosyltransferase (NAMPT) is a rate-limiting enzyme in the NAD+
salvage pathway, playing a critical role in cellular metabolism, DNA repair, and inflammation. Its
dysregulation is implicated in various diseases, including cancer, metabolic disorders, and
neurodegenerative conditions. Accurate quantification of NAMPT expression in tissues is
crucial for understanding its physiological and pathological roles and for the development of
novel therapeutics. This document provides detailed application notes and protocols for the
guantification of NAMPT at both the mRNA and protein levels in various tissue samples.

Data Presentation
NAMPT mRNA Expression in Normal Human Tissues

The following table summarizes the consensus normalized expression of NAMPT mRNA
across a variety of normal human tissues, based on data from the Human Protein Atlas.
Expression levels are provided in normalized Transcripts Per Million (nTPM).
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NAMPT mRNA Expression

Tissue Organ System
(nTPM)

Bone marrow Hematopoietic 150.3
Lymph node Lymphoid 130.1
Spleen Lymphoid 110.5
Appendix Gastrointestinal 95.2
Colon Gastrointestinal 80.7
Small intestine Gastrointestinal 75.4
Lung Respiratory 70.1
Liver Gastrointestinal 65.8
Kidney Urogenital 60.3
Adipose tissue Endocrine 58.9
Skeletal muscle Musculoskeletal 55.2
Brain (Cerebral Cortex) Nervous 45.6
Heart muscle Cardiovascular 40.1
Skin Integumentary 35.7

Data is sourced from the Human Protein Atlas and represents consensus normalized

expression from HPA and GTEX datasets.[1]

NAMPT Protein Expression in Normal and Cancerous

Tissues (Semi-Quantitative)

Quantitative data for NAMPT protein concentration across a wide range of healthy human

tissues is not readily available in a standardized format. However, studies using Western

blotting have provided semi-quantitative comparisons of NAMPT protein levels, particularly

between normal and cancerous tissues.

© 2025 BenchChem. All rights reserved.

2/17 Tech Support


https://www.proteinatlas.org/ENSG00000105835-NAMPT/tissue
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

. . Fold Change in
Tissue Type Comparison . Methodology
NAMPT Protein

Carcinoma vs. )
Colorectal ] ~1.5-fold increase Western Blot
Adjacent Normal

Invasive Ductal Significantly ) )
Breast ) Immunohistochemistry
Carcinoma vs. Normal  upregulated

Lung Cancer vs. Normal Upregulated Immunohistochemistry

] Glioblastoma vs. )
Glioma ) Highly overexpressed Western Blot
Healthy Brain

Serous
Ovarian Adenocarcinoma vs. Significantly increased  Immunohistochemistry

Benign

This table provides a summary of relative NAMPT protein expression changes observed in
cancerous tissues compared to their normal counterparts. The exact fold change can vary
depending on the study and the specific characteristics of the tumors.[2][3]

Signaling Pathways and Experimental Workflows
NAMPT Signaling Pathway

NAMPT plays a crucial role in the NAD+ salvage pathway, which is essential for maintaining
cellular NAD+ levels. NAD+ is a critical coenzyme for numerous cellular processes.

© 2025 BenchChem. All rights reserved. 3/17 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4532982/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5920386/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

NAMPT Signaling Pathway

Nicotinamide (NAM)

NAMPT

(Nicotinamide
Phosphoribosyltransferase)

Nicotinamide Mononucleotide (NMN)

:

NMNAT1-3

Sirtuins (e.g., SIRT1)

Cellular Processes:
- DNA Repair
- Metabolism

- Gene Regulation

Click to download full resolution via product page

Caption: The NAMPT-mediated NAD+ salvage pathway.
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Experimental Protocols
Quantitative Real-Time PCR (qPCR) for NAMPT mRNA
Quantification

This protocol describes the quantification of NAMPT mRNA expression in tissue samples.

gPCR Workflow for NAMPT Quantification

Tissue Sample
(Fresh, Frozen, or FFPE)

:

Total RNA Extraction

:
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(Spectrophotometry/Fluorometry)
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:

Data Analysis
(Relative Quantification, e.g., AACt)
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Caption: Experimental workflow for NAMPT mRNA quantification by gPCR.

Protocol:

o Tissue Homogenization and RNA Extraction:

o For fresh or frozen tissues, weigh approximately 20-30 mg of tissue and homogenize in 1
mL of a suitable lysis buffer (e.g., TRIzol) using a mechanical homogenizer.

o For Formalin-Fixed Paraffin-Embedded (FFPE) tissues, use a specialized kit for RNA
extraction from FFPE samples, which typically includes deparaffinization and proteinase K
digestion steps.

o Follow the manufacturer's protocol for the chosen RNA extraction method to isolate total
RNA.

e RNA Quality and Quantity Assessment:

o Determine the concentration and purity of the extracted RNA using a spectrophotometer
(e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

o Assess RNA integrity by agarose gel electrophoresis or a bioanalyzer.

o CDNA Synthesis:

o Synthesize first-strand cDNA from 1-2 ug of total RNA using a reverse transcription kit with
oligo(dT) or random primers, following the manufacturer's instructions.

e Quantitative PCR (qPCR):

o Prepare the gPCR reaction mix containing cDNA template, NAMPT-specific forward and
reverse primers, and a suitable gPCR master mix (e.g., SYBR Green or TagMan).

o Use a validated housekeeping gene (e.g., GAPDH, ACTB) as an internal control for
normalization.

o Perform the gPCR reaction in a real-time PCR system with appropriate cycling conditions
(denaturation, annealing, and extension).
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o Data Analysis:
o Determine the cycle threshold (Ct) values for both NAMPT and the housekeeping gene.

o Calculate the relative expression of NAMPT mRNA using the comparative Ct (AACt)
method.

Western Blotting for NAMPT Protein Quantification

This protocol details the semi-quantitative analysis of NAMPT protein expression in tissue

lysates.
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Western Blot Workflow for NAMPT Quantification
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Caption: Experimental workflow for NAMPT protein quantification by Western Blot.
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Protocol:

e Tissue Lysate Preparation:

[¢]

Homogenize 20-50 mg of frozen tissue in ice-cold RIPA buffer supplemented with protease
and phosphatase inhibitors.

[¢]

Incubate on ice for 30 minutes with occasional vortexing.

[¢]

Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

[e]

Collect the supernatant containing the protein lysate.
e Protein Quantification:

o Determine the total protein concentration of the lysates using a BCA or Bradford protein
assay Kkit.

o SDS-PAGE and Protein Transfer:
o Denature 20-40 ug of protein per sample by boiling in Laemmli sample buffer.
o Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
o Transfer the separated proteins to a PVDF or nitrocellulose membrane.

e Immunoblotting:

o Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-
buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

o Incubate the membrane with a primary antibody specific for NAMPT overnight at 4°C.
o Wash the membrane three times with TBST.

o Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour
at room temperature.

o Wash the membrane again three times with TBST.
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» Detection and Analysis:
o Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
o Visualize the protein bands using a chemiluminescence imaging system.

o Perform densitometric analysis of the NAMPT band and a loading control (e.g., GAPDH,
[3-actin) to determine the relative protein expression.

Immunohistochemistry (IHC) for NAMPT Localization
and Semi-Quantification

This protocol is for the detection and semi-quantification of NAMPT in FFPE tissue sections.
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IHC Workflow for NAMPT Detection
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Caption: Experimental workflow for NAMPT detection by Immunohistochemistry.

© 2025 BenchChem. All rights reserved. 11/17 Tech Support


https://www.benchchem.com/product/b12369363?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Protocol:
o Deparaffinization and Rehydration:

o Deparaffinize 4-5 um thick FFPE tissue sections in xylene and rehydrate through a graded
series of ethanol to water.

e Antigen Retrieval:

o Perform heat-induced epitope retrieval by incubating the slides in a citrate buffer (pH 6.0)
at 95-100°C for 20-30 minutes.

e Immunostaining:

o Block endogenous peroxidase activity with 3% hydrogen peroxide.

o

Block non-specific binding with a blocking serum for 1 hour.

[¢]

Incubate with a primary antibody against NAMPT overnight at 4°C.

o

Wash with PBS or TBS.

[e]

Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
o Detection and Visualization:

o Apply a chromogen substrate such as 3,3'-diaminobenzidine (DAB) to visualize the
antibody staining.

o Counterstain the sections with hematoxylin.
o Dehydrate the slides, clear in xylene, and mount with a coverslip.
e Analysis:

o Examine the slides under a microscope to assess the localization and intensity of NAMPT
staining.
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o Semi-quantitative analysis can be performed by scoring the staining intensity and the
percentage of positive cells.

Enzyme-Linked Immunosorbent Assay (ELISA) for
NAMPT Quantification

This protocol outlines the quantitative measurement of NAMPT protein in tissue homogenates
using a sandwich ELISA kit.[4][5]
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Caption: Experimental workflow for NAMPT quantification by ELISA.

© 2025 BenchChem. All rights reserved. 14 /17 Tech Support


https://www.benchchem.com/product/b12369363?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Protocol:
o Tissue Homogenate Preparation:
o Rinse tissue with ice-cold PBS to remove excess blood.

o Homogenize the tissue in PBS with protease inhibitors (typically 1g of tissue in 9 mL of
PBS).

o Centrifuge the homogenate at 5000 x g for 5 minutes.

o Collect the supernatant for the assay. Determine the total protein concentration for
normalization.

e ELISA Procedure (General Steps for a Sandwich ELISA Kit):
o Prepare standards and samples according to the kit manufacturer's instructions.

o Add standards and samples to the wells of the microplate pre-coated with an anti-NAMPT
antibody.

o Incubate as per the kit's protocol to allow NAMPT to bind to the immobilized antibody.
o Wash the wells to remove unbound substances.

o Add a biotin-conjugated anti-NAMPT detection antibody to the wells and incubate.

o Wash the wells.

o Add streptavidin-HRP conjugate and incubate.

o Wash the wells.

o Add a TMB substrate solution and incubate to develop color.

o Add a stop solution to terminate the reaction.

o Measure the absorbance at 450 nm using a microplate reader.
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o Data Analysis:

o Generate a standard curve by plotting the absorbance of the standards against their
known concentrations.

o Determine the concentration of NAMPT in the samples by interpolating their absorbance
values on the standard curve.

o Normalize the NAMPT concentration to the total protein concentration of the tissue
homogenate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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